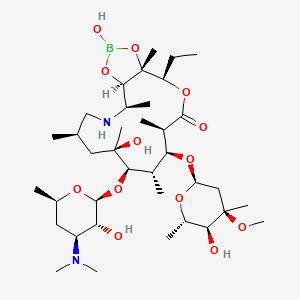
Azaerythromycin A 11,12-Hydrogen Borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azaerythromycin A 11,12-Hydrogen Borate is a derivative of erythromycin, a well-known antibiotic. This compound is characterized by its complex molecular structure, which includes a borate group. It is primarily used in the pharmaceutical industry for the development and validation of analytical methods, particularly in the context of azithromycin production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Azaerythromycin A 11,12-Hydrogen Borate typically involves multiple steps, starting from erythromycin derivatives. The reaction conditions often include the use of formic acid and aqueous formaldehyde under chloroform reflux .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to ensure high purity and yield. The process involves custom synthesis and is accompanied by rigorous quality control measures, including the use of Certificates of Analysis (COA) to verify the compound’s specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Azaerythromycin A 11,12-Hydrogen Borate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The borate group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Azaerythromycin A 11,12-Hydrogen Borate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between borate groups and biological molecules.
Industry: It is employed in the pharmaceutical industry for method validation and quality control applications.
Wirkmechanismus
The mechanism of action of Azaerythromycin A 11,12-Hydrogen Borate is primarily related to its role as a reference standard rather than a therapeutic agent. its structure allows it to interact with various molecular targets, including enzymes and receptors that recognize borate groups. These interactions can be studied to understand the compound’s effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Azithromycin: A widely used antibiotic with a similar macrolide structure but without the borate group.
Erythromycin: The parent compound from which Azaerythromycin A 11,12-Hydrogen Borate is derived.
Clarithromycin: Another macrolide antibiotic with structural similarities to erythromycin.
Uniqueness: this compound is unique due to the presence of the borate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for analytical method development and validation in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C37H69BN2O13 |
|---|---|
Molekulargewicht |
760.8 g/mol |
IUPAC-Name |
(1S,2R,5R,6S,7S,8R,9R,11R,14R,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9,17-dihydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,14-hexamethyl-3,16,18-trioxa-13-aza-17-borabicyclo[13.3.0]octadecan-4-one |
InChI |
InChI=1S/C37H69BN2O13/c1-14-26-37(10)32(52-38(45)53-37)23(6)39-18-19(2)16-35(8,44)31(51-34-28(41)25(40(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)30(42)24(7)48-27/h19-32,34,39,41-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
HYRDEOCVKKVHJZ-XPPNNYQRSA-N |
Isomerische SMILES |
B1(O[C@@H]2[C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@]2(O1)C)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O |
Kanonische SMILES |
B1(OC2C(NCC(CC(C(C(C(C(C(=O)OC(C2(O1)C)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



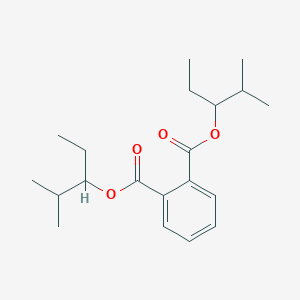
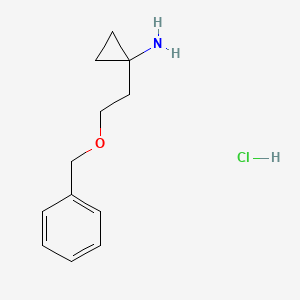
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
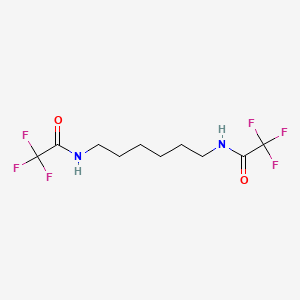
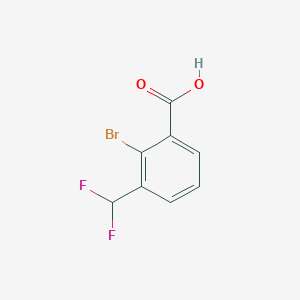
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
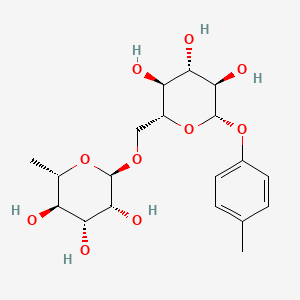

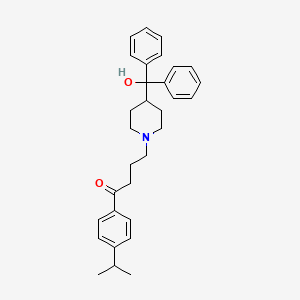
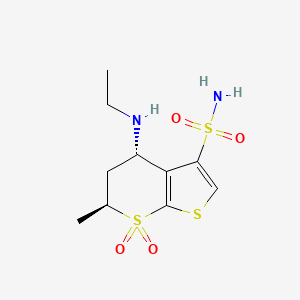
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
